molecular formula C15H20N2OS B15037347 1-(4-Ethoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

1-(4-Ethoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B15037347
M. Wt: 276.4 g/mol
InChI Key: NVDNJITZYXZQRE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4,4,6-Trimethyl-1,2,3,4-Tetrahydropyrimidine-2-Thione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a tetrahydropyrimidine ring with a thione moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4,4,6-Trimethyl-1,2,3,4-Tetrahydropyrimidine-2-Thione typically involves multi-step reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with acetone and thiourea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the tetrahydropyrimidine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4,4,6-Trimethyl-1,2,3,4-Tetrahydropyrimidine-2-Thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione moiety to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-4,4,6-Trimethyl-1,2,3,4-Tetrahydropyrimidine-2-Thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in antimicrobial and antioxidant studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-4,4,6-Trimethyl-1,2,3,4-Tetrahydropyrimidine-2-Thione involves its interaction with specific molecular targets. The thione moiety can interact with metal ions, making it a potential chelating agent. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its antioxidant activity.

Comparison with Similar Compounds

    8-(4-Ethoxyphenyl)-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione: This compound shares the ethoxyphenyl group but differs in its core structure, which is a purine derivative.

    N-(4-Ethoxyphenyl) Azetidin-2-ones: These compounds also contain the ethoxyphenyl group but have a different ring structure.

Uniqueness: 1-(4-Ethoxyphenyl)-4,4,6-Trimethyl-1,2,3,4-Tetrahydropyrimidine-2-Thione is unique due to its tetrahydropyrimidine ring with a thione moiety, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C15H20N2OS/c1-5-18-13-8-6-12(7-9-13)17-11(2)10-15(3,4)16-14(17)19/h6-10H,5H2,1-4H3,(H,16,19)

InChI Key

NVDNJITZYXZQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(NC2=S)(C)C)C

Origin of Product

United States

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